molecular formula C18H18N4O5 B14929556 [4-(2-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone

[4-(2-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone

Cat. No.: B14929556
M. Wt: 370.4 g/mol
InChI Key: QZIWVRZOCBQVGS-UHFFFAOYSA-N
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Description

4-(2-Nitrobenzyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrobenzyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzyl)piperazinomethanone typically involves the reaction of piperazine with 2-nitrobenzyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-nitrobenzyl)piperazinomethanone is primarily attributed to its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the disruption of cellular processes. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

  • 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-ylmethanone
  • 4-(Methylamino)-3-nitrophenylmethanone
  • 4-Chloro-3-nitrophenylmethanone
  • 4-Benzoylpiperazin-1-ylmethanone

Uniqueness:

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

(4-nitrophenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H18N4O5/c23-18(14-5-7-16(8-6-14)21(24)25)20-11-9-19(10-12-20)13-15-3-1-2-4-17(15)22(26)27/h1-8H,9-13H2

InChI Key

QZIWVRZOCBQVGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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